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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1662997 Get Quote

An In-depth Technical Guide to Benzomalvin C
For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzomalvin C is a fungal-derived specialized metabolite belonging to the benzodiazepine

class of compounds.[1] Isolated from the fungus Penicillium sp., it has garnered interest within

the scientific community for its potential biological activities, notably as a weak antagonist of the

neurokinin-1 (NK1) receptor and an inhibitor of indoleamine 2,3-dioxygenase (IDO). This

technical guide provides a comprehensive overview of the chemical structure, discovery,

isolation, and biological activities of Benzomalvin C, complete with detailed experimental

protocols and data presented for scientific and research applications.

Chemical Structure and Properties
Benzomalvin C possesses a complex polycyclic structure featuring a spiro[oxirane-2,7'-

quinazolino[3,2-a][2][3]benzodiazepine] core. Its chemical properties are summarized in the

table below.
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Property Value Reference

Molecular Formula C₂₄H₁₇N₃O₃ [2]

Molecular Weight 395.4 g/mol [2]

IUPAC Name

(2S,3S)-6'-methyl-3-

phenylspiro[oxirane-2,7'-

quinazolino[3,2-a][2]

[3]benzodiazepine]-5',13'-dione

[2]

SMILES String

CN1C(=O)C2=CC=CC=C2N3

C(=O)C4=CC=CC=C4N=C3[C

@]15--INVALID-LINK--

C6=CC=CC=C6

[2]

CAS Number 157047-98-8 [1]

Appearance Solid [1]

Solubility
Soluble in DMF, DMSO,

Ethanol, and Methanol
[1]

Discovery and Isolation
Benzomalvin C was first reported in 1994 by Sun et al. as part of a screening program for

neurokinin receptor antagonists from microbial sources.[1] It was isolated from the culture broth

of a Penicillium species.

Experimental Protocol: Isolation of Benzomalvin C
The following protocol is based on the methods described by Sun et al., 1994.

3.1.1. Fermentation

A culture of Penicillium sp. is maintained on a suitable agar medium.

A seed culture is prepared by inoculating a liquid medium with the fungal spores or mycelia

and incubating for a specified period.
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Production-scale fermentation is carried out in a larger volume of a suitable production

medium, inoculated with the seed culture. The fermentation is typically conducted for several

days under controlled temperature and agitation to allow for the production of secondary

metabolites.

3.1.2. Extraction

The fermentation broth is harvested and separated into mycelia and supernatant by

centrifugation or filtration.

The mycelial cake is extracted with an organic solvent such as ethyl acetate to recover the

intracellular metabolites.

The organic extracts are combined and concentrated under reduced pressure to yield a

crude extract.

3.1.3. Purification

The crude extract is subjected to a series of chromatographic separations to isolate

Benzomalvin C.

Initial fractionation can be performed using techniques like column chromatography on silica

gel.

Further purification is achieved through high-performance liquid chromatography (HPLC),

often using a reversed-phase column and a suitable solvent gradient.

The fractions containing Benzomalvin C are identified by monitoring the eluent with a UV

detector and are subsequently pooled and concentrated to yield the pure compound.

3.1.4. Structure Elucidation

The chemical structure of Benzomalvin C was determined using a combination of

spectroscopic techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the

connectivity of atoms and the stereochemistry of the molecule.

Biological Activity
Benzomalvin C has been shown to exhibit inhibitory activity against two distinct biological

targets: the neurokinin-1 (NK1) receptor and indoleamine 2,3-dioxygenase (IDO).

Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P,

playing a role in pain transmission, inflammation, and mood disorders. Benzomalvin C acts as

a weak antagonist of this receptor.

The following is a generalized protocol for an in vitro NK1 receptor binding assay, as would

have been used to characterize the activity of Benzomalvin C.

Membrane Preparation: Membranes expressing the human NK1 receptor are prepared from

a suitable cell line (e.g., CHO cells).

Binding Reaction: The assay is performed in a multi-well plate format. Each well contains:

A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P).

Varying concentrations of the test compound (Benzomalvin C).

A fixed amount of the NK1 receptor-containing membranes.

Assay buffer.

Incubation: The plate is incubated at a specific temperature for a defined period to allow for

binding equilibrium to be reached.

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter, which traps the membranes.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: The concentration of Benzomalvin C that inhibits 50% of the specific binding

of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition

binding data.

4.1.2. Quantitative Data

Parameter Value Reference

NK1 Receptor Binding

Inhibition
Weakly active [1]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition
IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the

catabolism of the essential amino acid tryptophan along the kynurenine pathway.

Overexpression of IDO is implicated in tumor immune evasion, making it an attractive target for

cancer immunotherapy.

The following protocol is based on the methods described for the evaluation of related

benzomalvins.

Enzyme and Substrate Preparation: Recombinant human IDO enzyme is used. The

substrate, L-tryptophan, is prepared in an assay buffer.

Assay Reaction: The assay is conducted in a multi-well plate. Each well contains:

Recombinant IDO enzyme.

Varying concentrations of the test compound (Benzomalvin C).

A cofactor mixture (e.g., methylene blue, ascorbic acid, and catalase).

L-tryptophan.

Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for

a specified time.
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Reaction Termination and Product Measurement: The reaction is stopped, and the product,

N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then

measured spectrophotometrically or by HPLC.

Data Analysis: The IC₅₀ value for IDO inhibition by Benzomalvin C is calculated from the

dose-response curve.

4.2.2. Quantitative Data

Parameter Value Reference

IDO Inhibition

Benzomalvin C is a known IDO

inhibitor. Specific IC₅₀ values

would be determined via the

described assay.

[1]

Signaling Pathways
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates downstream signaling cascades,

primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent

production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase

in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to

various cellular responses. Benzomalvin C, as an antagonist, would block the initiation of this

cascade by preventing Substance P from binding to the receptor.

Cell Membrane Cytoplasm

Substance P NK1 Receptor Gαq/11 Phospholipase C PIP₂hydrolyzes

IP₃

DAG

Ca²⁺ Increase

releases

Protein Kinase C

activates

activates
Cellular Response

Benzomalvin C
inhibits
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Click to download full resolution via product page

Caption: NK1 Receptor Signaling Pathway and Inhibition by Benzomalvin C.

IDO Metabolic Pathway
Indoleamine 2,3-dioxygenase is a key enzyme in the kynurenine pathway, which is the major

route of tryptophan degradation in mammals. By catalyzing the conversion of tryptophan to N-

formylkynurenine, IDO initiates a cascade that leads to the production of several bioactive

metabolites and the depletion of local tryptophan concentrations. This process has significant

immunomodulatory effects. Benzomalvin C inhibits the first step of this pathway.

Tryptophan Catabolism

Tryptophan

Indoleamine 2,3-Dioxygenase (IDO)

substrate
N-Formylkynurenine

catalyzes
Kynurenine

spontaneous conversion
Downstream Metabolites

Benzomalvin C inhibits

Click to download full resolution via product page

Caption: The IDO Metabolic Pathway and its Inhibition by Benzomalvin C.

Chemical Synthesis
To date, a specific total synthesis of Benzomalvin C has not been reported in the peer-

reviewed literature. However, synthetic routes for structurally related compounds, such as

Benzomalvin A and Benzomalvin E, have been developed. These syntheses often involve

multi-step sequences to construct the complex quinazolino[3,2-a][2][3]benzodiazepine core.

The development of a synthetic route to Benzomalvin C remains an area for future research

and would be valuable for further structure-activity relationship studies and the generation of

analogues with improved potency and selectivity.
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Conclusion
Benzomalvin C is a naturally occurring benzodiazepine with a unique chemical structure and

interesting, albeit modest, biological activities. Its ability to interact with both the NK1 receptor

and the IDO enzyme suggests potential, though likely weak, roles in neurotransmission,

inflammation, and immunomodulation. The detailed protocols provided in this guide for its

isolation and biological characterization serve as a valuable resource for researchers in natural

product chemistry, pharmacology, and drug discovery. Further investigation, including the

development of a total synthesis and the exploration of its structure-activity relationships, is

warranted to fully elucidate the therapeutic potential of the benzomalvin scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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